

# Theoretical Underpinnings of Thioformic Acid's Structure: A Technical Guide

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Thioformic acid (HCOSH), the simplest thiocarboxylic acid, serves as a fundamental model for understanding the structural and electronic properties of more complex sulfur-containing organic molecules.<sup>[1]</sup> Its structural nuances, arising from rotational isomerism and tautomerism, have been the subject of extensive theoretical investigation. This technical guide provides an in-depth analysis of the theoretical studies on the structure of thioformic acid, presenting key quantitative data, computational methodologies, and visual representations of its structural relationships.

## Core Concepts: Isomerism in Thioformic Acid

Thioformic acid exists in two primary forms of isomerism:

- **Rotational Isomerism:** Arising from the rotation around the C-S single bond, thioformic acid can exist as cis and trans conformers. In the cis isomer, the S-H bond is oriented in the same direction as the C=O bond, while in the trans isomer, they are in opposite directions.<sup>[2]</sup>
- **Tautomerism:** Like other thiocarboxylic acids, thioformic acid can exist in two tautomeric forms: the thiol form (methanethioic S-acid) and the thione form (methanethioic O-acid). Theoretical studies often investigate the relative stabilities of the cis and trans conformers for both tautomers.

The interplay of these isomeric forms dictates the molecule's overall properties and reactivity. Theoretical calculations have been instrumental in elucidating the energetic landscape and geometric parameters of these different structures.

## Quantitative Data from Theoretical Studies

The following tables summarize the key quantitative data obtained from various theoretical studies on the structure of thioformic acid. These calculations provide valuable insights into the relative stabilities and geometries of the different isomers.

**Table 1: Relative Energies of Thioformic Acid Conformers**

| Isomer           | Computational Method | Relative Energy (kJ/mol) | Reference |
|------------------|----------------------|--------------------------|-----------|
| trans-HCOSH      | B3LYP/aug-cc-pVTZ    | 0.00                     | [3]       |
| cis-HCOSH        | B3LYP/aug-cc-pVTZ    | 10.88                    | [3]       |
| Transition State | B3LYP/aug-cc-pVTZ    | 41.84                    | [3]       |
| s-cis (thiol)    | 6-31G                | 0.00                     |           |
| s-trans (thiol)  | 6-31G                | 2.9                      |           |
| s-cis (thione)   | 6-31G                | 20.9                     |           |
| s-trans (thione) | 6-31G                | 46.0                     |           |

Note: The trans form is generally found to be energetically more stable.

**Table 2: Calculated Structural Parameters of trans-Thioformic Acid**

| Parameter                  | Computational Method     | Value | Reference |
|----------------------------|--------------------------|-------|-----------|
| Bond Length C=O (Å)        | CCSD(T)-F12b/cc-pVQZ-F12 | 1.196 |           |
| Bond Length C-S (Å)        | CCSD(T)-F12b/cc-pVQZ-F12 | 1.782 |           |
| Bond Length S-H (Å)        | CCSD(T)-F12b/cc-pVQZ-F12 | 1.341 |           |
| Bond Angle O=C-S (°)       | CCSD(T)-F12b/cc-pVQZ-F12 | 125.9 |           |
| Bond Angle C-S-H (°)       | CCSD(T)-F12b/cc-pVQZ-F12 | 95.8  |           |
| Dihedral Angle O=C-S-H (°) | -                        | 0.0   |           |

**Table 3: Calculated Structural Parameters of cis-Thioformic Acid**

| Parameter                  | Computational Method     | Value | Reference |
|----------------------------|--------------------------|-------|-----------|
| Bond Length C=O (Å)        | CCSD(T)-F12b/cc-pVQZ-F12 | 1.200 |           |
| Bond Length C-S (Å)        | CCSD(T)-F12b/cc-pVQZ-F12 | 1.775 |           |
| Bond Length S-H (Å)        | CCSD(T)-F12b/cc-pVQZ-F12 | 1.342 |           |
| Bond Angle O=C-S (°)       | CCSD(T)-F12b/cc-pVQZ-F12 | 122.3 |           |
| Bond Angle C-S-H (°)       | CCSD(T)-F12b/cc-pVQZ-F12 | 98.6  |           |
| Dihedral Angle O=C-S-H (°) | -                        | 180.0 |           |

## Experimental and Computational Protocols

The theoretical studies cited in this guide employ a range of computational chemistry methods to model the structure and energetics of thioformic acid. The following provides a generalized overview of the methodologies.

## Ab Initio and Density Functional Theory (DFT) Calculations

- Software: Quantum chemistry packages such as GAUSSIAN and MOLPRO are commonly used for these calculations.
- Methods:
  - Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2): These are foundational ab initio methods.

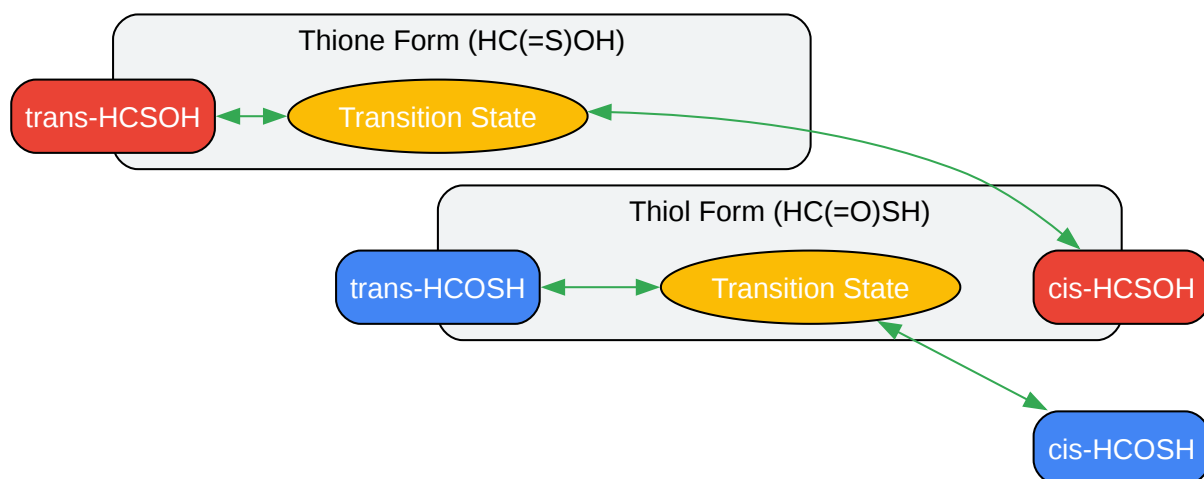
- Coupled Cluster (CC) methods, such as CCSD(T): These highly accurate methods are often used for final energy calculations. The explicitly correlated CCSD(T)-F12b method has been utilized for its precision.
- Density Functional Theory (DFT): Functionals like B3LYP and  $\omega$ B97XD are widely employed for geometry optimizations and frequency calculations due to their balance of accuracy and computational cost.
- Basis Sets: Pople-style basis sets (e.g., 6-31G\*) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ, cc-pVQZ-F12) are frequently used to describe the atomic orbitals.

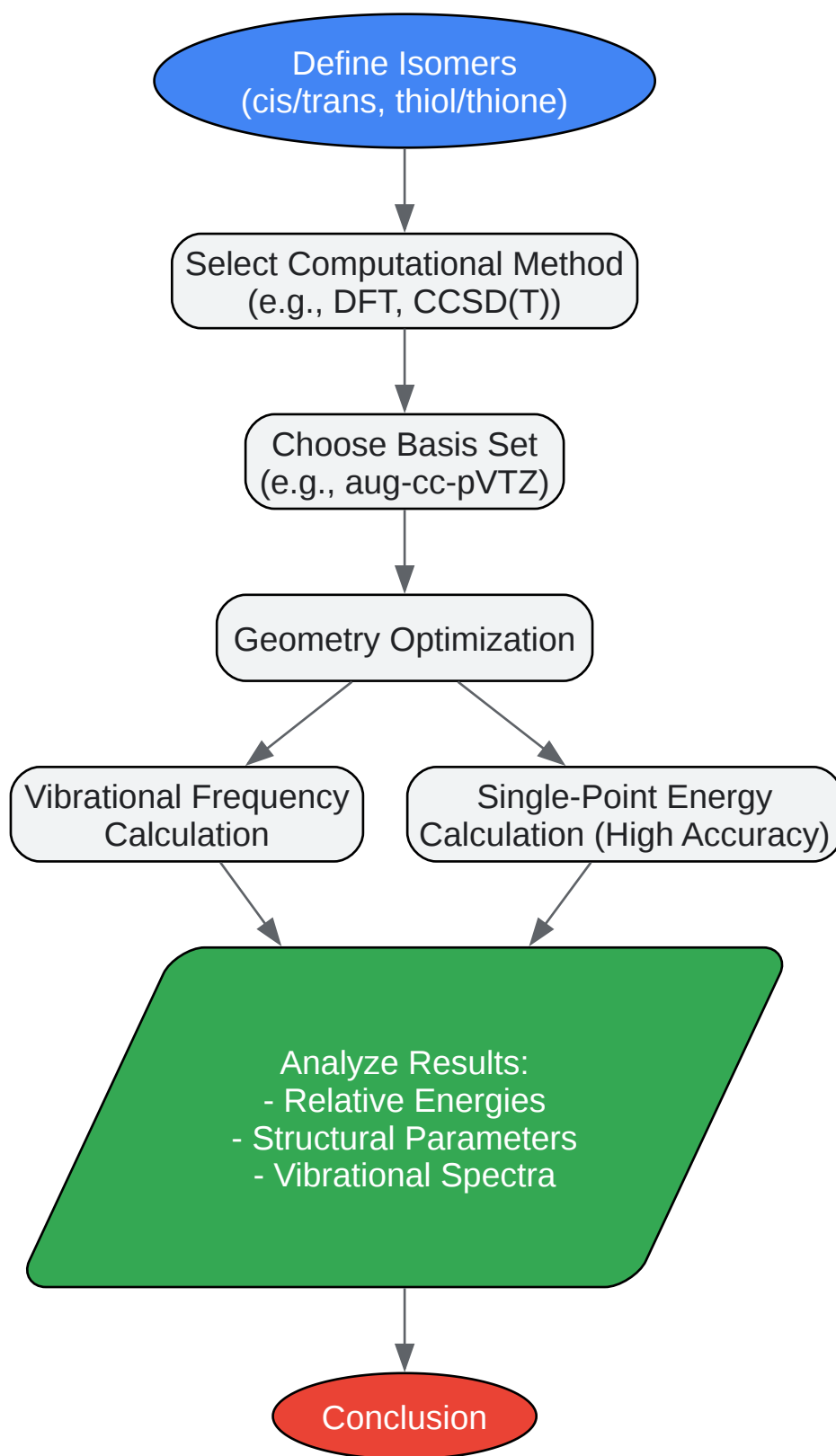
## Geometry Optimization and Vibrational Analysis

- Geometry Optimization: The molecular geometries of the different isomers are fully optimized to find the minimum energy structures on the potential energy surface. This is often achieved using gradient-based optimization algorithms.
- Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide theoretical vibrational spectra that can be compared with experimental data. Anharmonic corrections are sometimes included for more accurate spectral predictions.

## Visualizing Structural Relationships

The following diagrams, generated using the DOT language, illustrate the key structural relationships in thioformic acid.





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